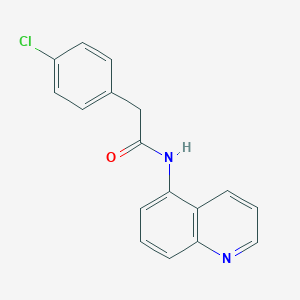
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, also known as CQAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. CQAA is a synthetic compound that belongs to the family of quinoline derivatives and has a molecular weight of 342.8 g/mol.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been found to exert a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation, and to possess anticonvulsant activity in animal models of epilepsy. 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its chemical structure can be modified to optimize its biological activity. However, there are also limitations to its use. For example, 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide. One area of interest is the development of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the elucidation of the mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide in animal models and humans.
Synthesis Methods
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has also been found to possess significant antitumor activity against various cancer cell lines.
properties
Product Name |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
|---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O/c18-13-8-6-12(7-9-13)11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
InChI Key |
QZLVJGSLUVXXIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
solubility |
3.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)
![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)


